molecular formula C18H21N5O4 B2592732 6-(2,5-Dimethoxyphenyl)-2-ethyl-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione CAS No. 887696-58-4

6-(2,5-Dimethoxyphenyl)-2-ethyl-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

Cat. No.: B2592732
CAS No.: 887696-58-4
M. Wt: 371.397
InChI Key: YUJHLJFTZMSRIU-UHFFFAOYSA-N
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Description

6-(2,5-Dimethoxyphenyl)-2-ethyl-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione is a complex organic compound with a unique structure that combines a purine core with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,5-Dimethoxyphenyl)-2-ethyl-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione typically involves multi-step organic synthesisCommon reagents used in these steps include various halides, bases, and solvents under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to reduce waste and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

6-(2,5-Dimethoxyphenyl)-2-ethyl-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution could introduce new alkyl or aryl groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-(2,5-Dimethoxyphenyl)-2-ethyl-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways involved depend on the specific application and the compound’s structure .

Comparison with Similar Compounds

Similar Compounds

    6-(2,5-Dimethoxyphenyl)-2-ethyl-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione: shares similarities with other purine derivatives, such as caffeine and theobromine, which also have a purine core but different functional groups.

    Unique Features: The presence of the 2,5-dimethoxyphenyl group and the specific arrangement of ethyl and methyl groups make this compound unique, potentially leading to different biological activities and applications.

Properties

IUPAC Name

6-(2,5-dimethoxyphenyl)-2-ethyl-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O4/c1-5-21-16(24)14-15(20(2)18(21)25)19-17-22(8-9-23(14)17)12-10-11(26-3)6-7-13(12)27-4/h6-7,10H,5,8-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUJHLJFTZMSRIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(N=C3N2CCN3C4=C(C=CC(=C4)OC)OC)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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